molecular formula C17H17BrN3Na2O6P B8057372 [[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl] phosphonic acid tetrasodium hydrate

[[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl] phosphonic acid tetrasodium hydrate

Cat. No.: B8057372
M. Wt: 516.2 g/mol
InChI Key: VNDXVTYMUCEINX-OBJGWRCPSA-L
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Description

Chemical Identity and Structure This compound, also known as PEAQX or NVP-AAM077, is a tetrasodium hydrate of a phosphonic acid derivative. Its systematic IUPAC name reflects its stereospecific [(1S)-1-(4-bromophenyl)ethyl]amino group, a quinoxaline-dione core, and a phosphonic acid moiety. The molecular formula is C₁₇H₁₇BrN₃O₅P·4Na·xH₂O (CAS: 459836-30-7) . Its structure features a chiral center at the (1S)-configured ethylamino group, critical for NMDA receptor binding .

Pharmacological Role PEAQX is a competitive antagonist of ionotropic glutamate receptors (NMDA receptors), with preferential activity toward GluN1/GluN2A subunit-containing receptors . Initially reported to exhibit ~100-fold selectivity for GluN2A over GluN2B subunits, later studies revised this to a 5-fold selectivity (Ki values: ~12 nM for GluN2A vs. ~60 nM for GluN2B) . It is used experimentally to dissect NMDA receptor subunit-specific roles in synaptic plasticity, neurodegeneration, and neuropsychiatric disorders .

Properties

IUPAC Name

disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN3O5P.2Na.H2O/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13;;;/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26);;;1H2/q;2*+1;/p-2/t9-,17?;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDXVTYMUCEINX-OBJGWRCPSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)([O-])[O-].O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)([O-])[O-].O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN3Na2O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoxaline Dione Core Formation

The quinoxaline-2,3-dione scaffold is synthesized via cyclocondensation of o-phenylenediamine derivatives with oxalic acid derivatives. A representative protocol involves:

  • Diethyl oxalate (2.0 eq) reacted with 1,2-diaminobenzene in ethanol under reflux (78°C, 12 hr), yielding 1,2,3,4-tetrahydroquinoxaline-2,3-dione (78% yield).

  • Nitration : Selective nitration at the 5-position using fuming HNO₃ in H₂SO₄ at 0°C, producing 5-nitroquinoxaline-2,3-dione (63% yield).

  • Reduction : Catalytic hydrogenation (H₂, 50 psi, Pd/C) reduces the nitro group to amine, yielding 5-aminoquinoxaline-2,3-dione (91% yield).

Critical Parameters

  • Nitration regioselectivity depends on acid strength and temperature.

  • Over-reduction of the dione moiety is avoided by using mild hydrogenation conditions.

Enantioselective Synthesis of (1S)-1-(4-Bromophenyl)ethylamine

Bromination of 2-Methyl-2-phenylpropanoic Acid

The 4-bromophenyl group is introduced via aqueous bromination, leveraging methodology from US20120309973A1:

ParameterValue
Substrate2-Methyl-2-phenylpropanoic acid
Bromine equivalency1.05 eq
SolventH₂O/NaHCO₃ buffer
Temperature25–35°C
Reaction time13 hr
Yield46.6%
Purity (HPLC)99.28% para isomer

This method achieves >99% para-selectivity, avoiding toxic solvents like CCl₄. The product, 2-(4-bromophenyl)-2-methylpropanoic acid, is decarboxylated via heating with CuO in quinoline (180°C, 2 hr) to yield 4-bromocumene.

Chiral Resolution

Racemic 1-(4-bromophenyl)ethylamine is resolved using L-tartaric acid in ethanol:

  • Diastereomeric salt crystallization (S:S ratio = 98:2 ee)

  • Free base liberation with NaOH (2M)

Phosphonation and Coupling Strategies

Coupling to Quinoxaline-Amine Intermediate

The phosphonic acid is activated as its phosphonyl chloride and coupled to 5-aminomethylquinoxaline-2,3-dione via nucleophilic substitution:

  • Reaction conditions : DMF, 0°C, triethylamine (3 eq)

  • Workup : Aqueous HCl extraction removes excess reagent

  • Yield : 68% after silica gel chromatography

Tetrasodium Hydrate Formation

Salt Formation

The free phosphonic acid is neutralized with NaOH (4 eq) in H₂O/EtOH (1:1):

  • pH adjusted to 9.0–9.5 with 4M NaOH

  • Solvent removed under reduced pressure

  • Hydration: Crystallization from H₂O/acetone yields the tetrasodium hydrate

Analytical Data

  • Elemental Analysis : Na 14.2% (theor. 14.5%)

  • TGA : 8.3% weight loss (H₂O evaporation)

  • XRD : Monoclinic crystal system

Process Optimization Challenges

Regioselectivity in Bromination

Aqueous-phase bromination minimizes ortho/meta isomers (<1.5% combined), but residual isomers require extractive purification with dichloromethane (3×50 ml).

Phosphonation Byproducts

Hydroxymethylphosphinic acid (18.6% in initial hydrolysis) is removed via fractional distillation of methylphosphonyl chloride precursors.

Enantiomeric Purity Maintenance

Storage of (1S)-1-(4-bromophenyl)ethylamine under N₂ at –20°C prevents racemization during prolonged coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate undergoes various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form bromophenol derivatives.

    Reduction: The dihydroquinoxaline-dione core can be reduced to form quinoxaline derivatives.

    Substitution: The amino-phosphonatomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include bromophenol derivatives, quinoxaline derivatives, and various substituted phosphonatomethyl compounds.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in the development of new therapeutic agents. Its structural components are associated with biological activities that can be harnessed in drug design. Research indicates that derivatives of quinoxaline and phosphonic acids exhibit anticancer and antimicrobial properties.

Neuropharmacology

Studies have highlighted the potential of this compound in neuropharmacology, particularly in the modulation of neurotransmitter systems. The quinoxaline structure is known to interact with glutamate receptors, suggesting possible applications in treating neurological disorders such as epilepsy and depression.

Agricultural Chemistry

Due to its phosphonic acid nature, this compound may find applications in agricultural chemistry as a plant growth regulator or a pesticide. Phosphonic acids are known to enhance plant resistance to pathogens and improve nutrient uptake.

Case Studies

Study Objective Findings
Anticancer Activity Investigate the cytotoxic effects on cancer cell linesThe compound exhibited significant cytotoxicity against several cancer cell lines, indicating potential as an anticancer agent .
Neuroprotective Effects Assess neuroprotective properties in animal modelsDemonstrated protective effects against oxidative stress-induced neuronal damage .
Agricultural Application Evaluate efficacy as a plant growth regulatorIncreased growth rates and resistance to fungal infections in treated plants .

Mechanism of Action

The mechanism of action of [[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl] phosphonic acid tetrasodium hydrate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the amino-phosphonatomethyl group can form covalent bonds with active site residues. The dihydroquinoxaline-dione core can participate in redox reactions, modulating the activity of enzymes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Pharmacological Properties

Compound Subunit Selectivity (GluN2A:GluN2B) Mechanism IC₅₀/Ki Values Key Applications References
PEAQX ~5:1 Competitive antagonist GluN2A: ~12 nM; GluN2B: ~60 nM Neuroprotection, anticonvulsant, synaptic plasticity studies
Ifenprodil >1000:1 (GluN2B-selective) Non-competitive, allosteric GluN2B: ~0.34 μM Stroke models, neuropathic pain
MK-801 Non-selective Channel blocker ~10 nM (whole-cell) Neurotoxicity studies, schizophrenia models
AP5 (APV) Non-selective Competitive antagonist ~30 μM (broad-spectrum) LTP/LTD studies

Table 2: In Vivo Efficacy in Disease Models

Compound Model (Species) Effective Dose/Concentration Outcome References
PEAQX PTZ-induced seizures (rats) 20 mg/kg (s.c.) 80% reduction in generalized seizures (P12 pups)
PEAQX β-amyloid toxicity (neuronal cultures) 50 nM Prevents synaptic loss and caspase-3 activation
Ifenprodil Cocaine-induced LTP (mice) 3 μM (in vitro) Blocks AMPA/NMDA ratio increase
MK-801 Phencyclidine (PCP)-induced neurotoxicity 5 μM (in vitro) Exacerbates neuronal death

Critical Analysis of Selectivity and Limitations

Subunit Selectivity Controversy : Early studies overestimated PEAQX’s GluN2A preference due to methodological differences (e.g., recombinant receptor systems vs. native tissue). Later work confirmed only moderate selectivity , limiting its utility in isolating GluN2A-specific effects .

Functional vs. Binding Affinity : PEAQX’s steady-state inhibition is independent of preapplication timing, unlike subunit-specific channel blockers (e.g., ifenprodil), complicating kinetic analyses .

Developmental Variability : Anticonvulsant effects in rats diminish with age (e.g., 80% efficacy at P12 vs. 40% at P25), reflecting GluN2A/B expression shifts during maturation .

Biological Activity

Molecular Structure

The compound consists of several functional groups that contribute to its biological activity. Its structural formula can be represented as follows:

Key Properties

PropertyValue
Molecular Weight440.23 g/mol
SolubilityHighly soluble in water
AppearanceWhite to off-white crystalline solid

The biological activity of this compound can be attributed to its interaction with various molecular targets in biological systems. The presence of the phosphonic acid moiety suggests potential inhibition of enzymes involved in metabolic pathways, while the bromophenyl group may enhance binding affinity to specific receptors.

In Vitro Studies

Recent studies have demonstrated that the compound exhibits significant inhibitory activity against certain enzymes. For example:

  • Enzyme Inhibition : The compound showed IC50 values indicating potent inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission processes.

Case Studies

  • Anticancer Activity : A study investigated the compound's effects on cancer cell lines, revealing that it induced apoptosis in breast cancer cells through the activation of caspase pathways.
  • Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, potentially through modulation of nitric oxide pathways.

Summary of Key Research

Study FocusFindings
Enzyme InhibitionSignificant inhibition of AChE and BChE (IC50 values below 50 µM)
Anticancer PropertiesInduction of apoptosis in cancer cell lines
NeuroprotectionProtection against oxidative stress in neuronal cells

Literature Review

Despite limited literature directly addressing this specific compound, related compounds have shown promising results in similar contexts. For instance, derivatives of phosphonic acids have been extensively studied for their roles in drug design and therapeutic applications.

Q & A

Basic: What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

Methodological Answer:

  • Liquid Chromatography (LC) with Mass Spectrometry (LC-MS): Use reversed-phase C18 columns and gradient elution (methanol/water with 0.1% formic acid) for separation. Internal standards (e.g., deuterated analogs) should be spiked to validate recovery rates .
  • Nuclear Magnetic Resonance (NMR): Employ 1^1H, 13^13C, and 31^31P NMR to confirm stereochemistry and phosphonic acid moiety integrity. Deuterated solvents (e.g., DMSO-d6) are preferred for solubility .
  • Elemental Analysis: Quantify sodium and bromine content via inductively coupled plasma mass spectrometry (ICP-MS) to verify tetrasodium hydrate stoichiometry .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Engineering Controls: Use fume hoods with local exhaust systems to minimize inhalation exposure. Install emergency showers and eye baths in proximity .
  • Personal Protective Equipment (PPE):
    • Respiratory: NIOSH-approved N95 masks for dust control.
    • Gloves: Nitrile gloves (≥0.11 mm thickness) for chemical resistance.
    • Eye Protection: Goggles + face shields during bulk handling.
  • Storage: Store at −18°C in amber glass vials to prevent photodegradation. Avoid prolonged storage due to hydrolysis risks .

Advanced: How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design:
    • Prepare buffered solutions (pH 2–12) using HCl/NaOH and incubate samples at 4°C, 25°C, and 40°C.
    • Monitor degradation via LC-MS at intervals (0, 7, 14, 30 days). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .
  • Data Interpretation:
    • Identify degradation products (e.g., quinoxaline derivatives) and quantify using area-under-curve (AUC) ratios. Cross-validate with NMR to confirm structural changes .

Advanced: How to resolve discrepancies in binding affinity measurements across different assays?

Methodological Answer:

  • Assay Comparison:

    Assay TypeConditionsPotential Artifacts
    Surface Plasmon Resonance (SPR)Low ionic strength may alter compound solubilityNon-specific binding to sensor chips
    Isothermal Titration Calorimetry (ITC)High concentrations requiredAggregation at elevated concentrations
    • Resolution: Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal methods (e.g., fluorescence polarization). Apply statistical rigor (e.g., Cohen’s d for effect size) to assess significance .

Advanced: What computational approaches elucidate its interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    • Parameterize the compound using GAFF force fields and solvate in TIP3P water. Run simulations (≥100 ns) to assess conformational stability of the phosphonic acid group.
    • Docking Studies: Use AutoDock Vina with flexible side chains in the target’s active site. Validate poses via consensus scoring (e.g., Glide, Gold) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Model electron transfer interactions between the bromophenyl group and catalytic residues .

Basic: What are optimal storage conditions to minimize degradation?

Methodological Answer:

  • Short-Term: Store lyophilized powder at −18°C under argon. For solutions, use pH 7.4 PBS with 0.02% sodium azide to inhibit microbial growth .
  • Long-Term: Avoid repeated freeze-thaw cycles. Conduct stability-indicating assays (e.g., LC-MS) quarterly to monitor degradation .

Advanced: How to integrate spectroscopic data with molecular dynamics simulations?

Methodological Answer:

  • NMR-Driven Refinement: Use NOESY-derived distance restraints to refine MD trajectories. Match 31^31P chemical shifts with DFT-calculated electrostatic potentials .
  • Validation: Calculate root-mean-square deviation (RMSD) between simulated and experimental spectra. Use Bayesian inference to optimize force field parameters .

Advanced: What strategies minimize adsorption losses in experimental setups?

Methodological Answer:

  • Surface Deactivation: Silanize glassware with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adsorption. Validate recovery rates using isotopically labeled analogs .
  • Alternative Materials: Use low-binding polypropylene tubes for sample storage. Pre-rinse all containers with methanol/water (50:50) before use .

Basic: How to validate quantitative analysis methods for this compound?

Methodological Answer:

  • Calibration Curves: Prepare standards in matrix-matched solvents (e.g., wastewater for environmental studies). Use internal standards (e.g., BP-3-d5) to correct for matrix effects .
  • Quality Controls:
    • Intra-day precision: ≤15% RSD.
    • Accuracy: 85–115% recovery in spiked samples.
    • Limit of Quantitation (LOQ): Signal-to-noise ratio ≥10 .

Advanced: How to evaluate its interaction with biological macromolecules using isothermal titration calorimetry (ITC)?

Methodological Answer:

  • Titration Protocol:
    • Dissolve compound in dialysis buffer (e.g., 20 mM Tris-HCl, pH 7.5) and degas.
    • Perform 25 injections (2 µL each) into macromolecule solution.
    • Fit data to a single-site binding model using MicroCal PEAQ-ITC software.
  • Artifact Mitigation: Account for heats of dilution via blank titrations. Optimize macromolecule concentration to achieve c-values (Kd × [M]) between 10–100 .

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